molecular formula C5H9NaO2 B7820721 sodium;2,2-dimethylpropanoate

sodium;2,2-dimethylpropanoate

Cat. No.: B7820721
M. Wt: 124.11 g/mol
InChI Key: SJRDNQOIQZOVQD-UHFFFAOYSA-M
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Description

Chemical Name: Sodium 2,2-dimethylpropanoate (synonyms: Sodium pivalate hydrate, Sodium trimethylacetate hydrate) Molecular Formula: C₅H₉NaO₂·H₂O CAS Number: 143174-36-1 Properties:

  • Physical State: Crystalline solid (hydrate form).
  • Solubility: High water solubility due to ionic nature; moderate solubility in polar organic solvents.
  • Thermal Stability: Decomposes above 200°C, as inferred from related dimethylpropanoate esters with thermal transitions near 190°C . Applications:
  • Used as a buffer or catalyst in organic synthesis due to its weakly basic nature .
  • Potential use in materials science for stabilizing cross-linked polymers or electronic components .

Properties

IUPAC Name

sodium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRDNQOIQZOVQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Neutralization with Sodium Hydroxide

In aqueous medium, pivalic acid reacts exothermically with NaOH to form the sodium salt:
C5H10O2+NaOHC5H9O2Na+H2O\text{C}_5\text{H}_{10}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_9\text{O}_2\text{Na} + \text{H}_2\text{O}
A typical procedure involves dissolving pivalic acid in deionized water and gradually adding a stoichiometric amount of NaOH at 25–40°C. The reaction completes within 1–2 hours, after which the solution is evaporated under reduced pressure to isolate the crystalline product.

Key Parameters:

  • Molar Ratio : 1:1 (acid:base) for complete neutralization.

  • Temperature : Maintained below 50°C to prevent decomposition.

  • Yield : >95% after recrystallization from ethanol-water mixtures.

Neutralization with Sodium Carbonate

For industrial compatibility, sodium carbonate or bicarbonate is preferred due to cost and safety:
2C5H10O2+Na2CO32C5H9O2Na+CO2+H2O2\text{C}_5\text{H}_{10}\text{O}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{C}_5\text{H}_9\text{O}_2\text{Na} + \text{CO}_2 + \text{H}_2\text{O}
This method requires vigorous stirring to ensure complete gas evolution (CO₂). The reaction is typically conducted at 60–80°C to accelerate kinetics, yielding >90% product after filtration and drying.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A patented methodology for related carboxylate salts (e.g., palladium pivalate) offers insights into optimizations applicable to sodium 2,2-dimethylpropanoate.

Reactor Design and Process Flow

  • Reactor Type : Batch reactors with reflux condensers for temperature control.

  • Solvent-Free Synthesis : Pivalic acid acts as both reactant and solvent, minimizing waste.

  • Temperature Profile : 70–90°C for 18–24 hours ensures complete reaction.

Table 1: Industrial Reaction Conditions

ParameterRange
Temperature70–90°C
Reaction Time18–24 hours
BaseNa₂CO₃ or NaHCO₃
Yield90–96%

Recycling and Waste Reduction

A closed-loop system recovers unreacted pivalic acid from supernatants, reducing raw material consumption by 10–15% per cycle. Petroleum ether pulping (3:1 mass ratio) removes residual acid, achieving <0.15% impurity levels.

Alternative Synthesis Routes

Ester Saponification

Saponification of pivalic acid esters (e.g., methyl pivalate) with NaOH offers an alternative pathway:
C5H9O2CH3+NaOHC5H9O2Na+CH3OH\text{C}_5\text{H}_9\text{O}_2\text{CH}_3 + \text{NaOH} \rightarrow \text{C}_5\text{H}_9\text{O}_2\text{Na} + \text{CH}_3\text{OH}
This method is less common due to higher costs but provides high-purity product (>98%).

Metathesis Reactions

Double decomposition reactions with sodium salts (e.g., NaCl) are theoretically viable but impractical due to equilibrium limitations.

Analytical Characterization

Elemental Analysis

Theoretical composition of sodium 2,2-dimethylpropanoate:

  • C : 51.72%, H : 7.79%, O : 27.59%, Na : 12.90%
    Experimental values from industrial batches align closely (±0.3%), confirming purity.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1550–1610 cm⁻¹ (carboxylate C=O stretch).

  • ¹H NMR : Singlets at δ 1.18 ppm (9H, tert-butyl) and δ 3.40 ppm (2H, CH₂).

Challenges and Optimizations

Impurity Control

Residual pivalic acid (<0.15%) is mitigated via:

  • Petroleum Ether Washing : Removes hydrophobic impurities.

  • Vacuum Drying : 30–40°C at 0.06–0.08 MPa ensures moisture-free product.

Solvent Selection

Aqueous systems dominate due to cost, but ethanol or tetrahydrofuran (THF) improves solubility in specialty applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,2-dimethylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,2-dimethylpropanoate involves its ability to act as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating various organic transformations. In biological systems, it may interact with enzymes and other proteins, affecting their activity and stability .

Comparison with Similar Compounds

Metal Salts of 2,2-Dimethylpropanoic Acid

Compound Molecular Formula Cation Key Properties Applications References
Sodium 2,2-dimethylpropanoate C₅H₉NaO₂·H₂O Na⁺ High water solubility, thermal stability (up to ~200°C) Organic synthesis, materials science
Zinc 2,2-dimethylpropanoate C₁₀H₁₈O₄Zn Zn²⁺ Low water solubility, higher thermal stability Catalysis, polymer additives

Key Differences :

  • Cation Impact : Sodium salts are highly water-soluble and ideal for aqueous reactions, whereas zinc salts exhibit lower solubility and are used in hydrophobic systems (e.g., coatings).
  • Thermal Behavior : Zinc derivatives generally decompose at higher temperatures (>250°C) compared to sodium salts .

Esters of 2,2-Dimethylpropanoic Acid

Compound Molecular Formula Key Properties Applications References
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate C₈H₁₅ClO₃ Liquid at RT, b.p. 70°C/40 Pa Intermediate for chlorohydrin synthesis
2-Methylhex-2-yl 2,2-dimethylpropanoate C₁₂H₂₂O₂ Volatile, fruity odor Fragrance industry
Methyl 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoate C₁₃H₂₈O₃Si Hydrolytically sensitive (silyl ether) Protecting group in organic synthesis

Key Differences :

  • Physical State : Esters are typically liquids or low-melting solids, unlike ionic sodium salts.
  • Reactivity : Esters undergo hydrolysis or transesterification, whereas sodium salts participate in acid-base reactions .

Complex Derivatives with 2,2-Dimethylpropanoate Groups

Compound Molecular Formula Key Features Applications References
T5DP-2,7 (Triphenylene bis-2,2-dimethylpropanoate) C₃₄H₄₀O₈ Forms π-π stacked hole transport layers Deep-blue QLEDs, organic electronics
Efaproxiral sodium (Sodium 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoate) C₂₀H₂₂NNaO₄ Aromatic-functionalized sodium salt Pharmaceutical research (radiosensitizer)

Key Differences :

  • Functionality: Complex derivatives integrate 2,2-dimethylpropanoate into larger frameworks for specialized roles (e.g., charge transport in T5DP-2,7 or targeted drug delivery in Efaproxiral ).
  • Synthesis Complexity : Multistep synthesis required for aromatic or polymeric derivatives compared to straightforward neutralization for sodium salts .

Q & A

Q. What are the established synthetic routes for sodium 2,2-dimethylpropanoate, and how can purity be validated?

Sodium 2,2-dimethylpropanoate is typically synthesized via esterification of 2,2-dimethylpropanoic acid followed by saponification with sodium hydroxide. For example, methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate derivatives are synthesized using NMR spectroscopy (δ 4.23–3.44 ppm for protons and δ 176.2–47.2 ppm for carbons) to confirm structure and purity . Post-synthesis, purity can be validated using techniques like HPLC or elemental analysis.

Q. Which spectroscopic methods are most effective for characterizing sodium 2,2-dimethylpropanoate?

¹H and ¹³C NMR spectroscopy are critical for structural elucidation. For related esters, signals at δ 4.23 ppm (CH), 3.68 ppm (OCH₃), and 3.44 ppm (OCH₃) in ¹H NMR, and δ 176.2 ppm (C=O) in ¹³C NMR are diagnostic . FT-IR can confirm functional groups (e.g., carboxylate C=O stretches at ~1600 cm⁻¹).

Q. What thermodynamic properties (e.g., boiling point, heat capacity) are reported for sodium 2,2-dimethylpropanoate analogs?

While direct data for sodium 2,2-dimethylpropanoate is limited, analogs like methyl 2,2-dimethylpropanoate exhibit a boiling point of 101.1°C and ΔvapH(tb) = 33.42 kJ/mol . Ethyl 2,2-dimethylpropanoate has heat capacity parameters (A₁ = 2.7546011, A₂ = 2.85406) in the range of 298.1–347.8 K .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for sodium 2,2-dimethylpropanoate derivatives be resolved?

Discrepancies in properties like heat capacity or vaporization enthalpy may arise from differing experimental conditions (e.g., purity, measurement techniques). Researchers should cross-reference data from multiple sources (e.g., CRC Handbook vs. heat capacity studies ) and validate using standardized methods like differential scanning calorimetry (DSC) or gas-phase mass spectrometry.

Q. What crystallographic strategies are recommended for determining the structure of sodium 2,2-dimethylpropanoate complexes?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. SHELX handles high-resolution or twinned data effectively, with SHELXPRO aiding in macromolecular interfaces . For ionic derivatives like zinc 2,2-dimethylpropanoate (CAS 15827-10-8), heavy-atom substitution may enhance diffraction .

Q. What role does sodium 2,2-dimethylpropanoate play in prodrug design or biochemical applications?

Derivatives such as L-690,488 (a prodrug of inositol monophosphatase inhibitors) demonstrate its utility in enhancing cell permeability. Structural modifications, like esterification with phosphonate groups, improve bioavailability and target specificity .

Q. How is sodium 2,2-dimethylpropanoate utilized in polymer or material science?

It serves as a monomer in fluorinated polymers (e.g., perfluoroalkyl sulfonamide acrylates) for hydrophobic coatings. Polymerization with 2-propenoate derivatives (CAS 68555-75-9) requires controlled radical initiation and NMR monitoring of ester group reactivity .

Methodological Considerations

  • Experimental Design : Prioritize reproducibility by documenting hydration states (e.g., anhydrous vs. hydrated sodium salts ) and solvent effects in synthesis.
  • Data Analysis : Use software like Gaussian or ORCA for computational validation of spectroscopic or thermodynamic data.
  • Safety : Follow GHS guidelines for handling ionic derivatives (e.g., zinc salts) due to potential irritancy .

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